![molecular formula C9H14Cl2N2 B2495284 1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride CAS No. 2138198-80-6](/img/structure/B2495284.png)
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridoazepine derivatives often involves complex organic reactions. One method for synthesizing closely related compounds involves intramolecular Friedel-Crafts alkylation, starting from dibenzazepine precursors. This approach has been used to prepare a variety of benzo[b]pyrimido[5,4-f]azepine derivatives with different substituents, demonstrating the versatility of this synthetic strategy (Acosta et al., 2015).
Molecular Structure Analysis
The molecular structure of pyridoazepine derivatives often features a boat-type conformation of the azepine ring, with variations in the orientation of substituents affecting the overall molecular geometry. The supramolecular assemblies of these compounds can involve various non-covalent interactions, including hydrogen bonds and π-π stacking, which influence their crystalline structures (Acosta et al., 2015).
Scientific Research Applications
Synthetic Relevance and Biological Activity
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives, which share structural motifs with pyrido[3,4-b]azepine, are privileged structures in medicinal chemistry due to their broad biological activity. Their synthesis, biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, and importance as synthetic precursors for other biologically active compounds highlight their relevance in drug discovery and development (Chalán-Gualán et al., 2022).
Catalytic Synthesis Applications
The pyranopyrimidine core, similar to the structure of interest, is pivotal in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds utilizing hybrid catalysts, including organocatalysts and nanocatalysts, emphasizes the synthetic versatility and the potential of related heterocyclic scaffolds in drug development (Parmar et al., 2023).
Azepine and Azepane in Pharmacology
The review on azepine, azepane, and azepinone compounds discusses their significant pharmacological and therapeutic implications. These compounds, including derivatives that might structurally resemble "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride", have been explored for various synthetic, reaction, and biological properties, indicating vast potential for future research and application in medicinal chemistry (Kaur et al., 2021).
Pharmaceutical Significance of Azepane-based Motifs
Azepane-based compounds exhibit a wide range of pharmacological properties and are crucial for new therapeutic agent discovery. Over 20 azepane-based drugs have been FDA approved, used for treating various diseases. This underscores the importance of researching compounds like "1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride" for potential pharmaceutical applications (Zha et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including receptors and enzymes involved in signal transduction pathways .
Mode of Action
It is known that similar compounds can interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, including modulation of signal transduction pathways, alteration of gene expression, and induction of cell death .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-5-11-9-7-10-6-4-8(9)3-1;;/h4,6-7,11H,1-3,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBMWPMLUZYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.